molecular formula C10H14N4OS B2998665 2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 832740-57-5

2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2998665
CAS No.: 832740-57-5
M. Wt: 238.31
InChI Key: GBDYECQZAUIRQH-UHFFFAOYSA-N
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Description

2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a nitrogen-containing fused heterocyclic compound characterized by a pyrazolo[4,3-d]pyrimidinone core. This scaffold is notable for its structural similarity to bioactive molecules targeting enzymes such as phosphodiesterases (PDEs), kinases, and telomerases . Key features of this compound include:

  • Substituents: A 2-ethyl group, 5-mercapto (-SH) moiety, and 6-propyl chain, which influence its electronic properties and binding interactions.
  • Potential Applications: The mercapto group may enhance interactions with metal ions or cysteine residues in biological targets, suggesting utility in anticancer or antimicrobial drug development .

Properties

IUPAC Name

2-ethyl-6-propyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c1-3-5-14-9(15)8-7(11-10(14)16)6-13(4-2)12-8/h6H,3-5H2,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDYECQZAUIRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=NN(C=C2NC1=S)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, with CAS number 832740-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.

Basic Information

PropertyDetails
Molecular Formula C10H14N4OS
Molecular Weight 238.31 g/mol
CAS Number 832740-57-5
Synonyms 2-Ethyl-6-propyl-5-thioxo-pyrazolo[4,3-d]pyrimidin-7-one

Structural Characteristics

The compound features a pyrazolo[4,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of a mercapto group (-SH) is significant as it can participate in various biochemical interactions.

Anticancer Activity

Recent studies have indicated that pyrazolo derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated against various human cancer cell lines:

  • MCF-7 (breast adenocarcinoma)
  • K562 (chronic myeloid leukemia)

In vitro studies demonstrated that certain pyrazolo derivatives can inhibit cell proliferation and induce apoptosis in these cancer cell lines . However, specific data on the anticancer efficacy of the target compound remains limited.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazolo derivatives are known to disrupt bacterial cell membranes and inhibit fatty acid biosynthesis, leading to growth inhibition of drug-resistant bacteria . The mechanism of action typically involves interference with essential cellular processes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer pathways and microbial resistance mechanisms .

Case Studies

  • Study on Anticancer Activity : A comparative study involving various pyrazolo derivatives showed that while some exhibited significant cytotoxicity against cancer cell lines, the specific activity of this compound was not highlighted as particularly potent within the tested concentrations .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar compounds and found that they displayed moderate to high activity against a range of pathogens, suggesting that further exploration into this compound's efficacy could be beneficial .

Scientific Research Applications

2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic organic compound featuring a pyrazolo-pyrimidine core. It includes a mercapto group (-SH) at the 5-position and ethyl and propyl substituents at the 2 and 6 positions, respectively. It is characterized by its potential as a scaffold for developing various bioactive molecules. The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and propyl groups, which may enhance its lipophilicity and biological activity compared to other similar compounds.

Note: The search results provided limited information specifically on the applications of "this compound". The following information discusses compounds with similar structures and their potential applications.

Similar Compounds and Their Applications
Research has indicated that compounds similar to this compound exhibit various biological activities.
Examples of similar compounds:

  • 2-Methylthio-5-propylpyrazolo[4,3-d]pyrimidin: This compound contains a methylthio group instead of a mercapto group. The different substituent affects its biological activity.
  • 4-Amino-5-(ethylthio)-pyrazolo[4,3-d]pyrimidin: This compound has an amino group at the 4-position, giving it the potential for different enzyme interactions.
  • 5-Methylthio-pyrazolo[4,3-c]pyridine: This compound features a methylthio group and a pyridine ring. Variations in the ring structure influence its properties.
  • N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: Preliminary studies indicate that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains.
    • A study conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) demonstrated that this compound exhibited significant cytotoxicity.
    • The IC50 values were determined as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Pyrazolopyrimidinone Derivatives
Compound Name/ID Substituents Biological Activity Key Findings Reference
Target Compound 2-Ethyl, 5-mercapto, 6-propyl Not explicitly reported Mercapto group may enable unique binding modes (e.g., disulfide formation). -
BIPPO (5-Benzyl-3-isopropyl derivative) 5-Benzyl, 3-isopropyl PDE inhibition, antitrypanosomal Triggers microneme secretion in parasites; antitrypanosomal activity .
Compound 8e (Pyrazole-5-carboxamide) 5-Propyl-pyrazole-carboxamide Telomerase inhibition Superior antiproliferative activity vs. pyrazolopyrimidinones in cancer cells .
Compound 59 (Sildenafil analog) 1-Methyl, 3-propyl, 2-ethoxy-benzamido PDE5 inhibition Microwave synthesis (6× faster than conventional methods) .
5-(Mercaptomethyl)-thienopyrimidinone (7) 5-Mercaptomethyl, thieno-fused ring Not reported Synthesized via thiourea reflux; highlights mercapto group versatility .

Key Observations :

  • Ring Modifications: Thieno-fused derivatives (e.g., Compound 7) exhibit altered electronic properties compared to the pyrazolo[4,3-d]pyrimidinone core .

Key Observations :

  • The target compound’s synthesis could benefit from microwave-assisted methods (e.g., 6× faster than conventional heating) .
  • Mercapto group introduction may require post-synthetic modifications, as seen in thienopyrimidinone synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole-3-carbonitriles with thiourea derivatives under acidic or basic conditions. For example, heating 4-aminopyrazole-3-carbonitrile with ammonium acetate and a substituted imidate in a sealed tube at 120°C for 2 hours achieves cyclization (yield ~70%) . Solvent choice (e.g., acetonitrile/DMF mixtures) and base (e.g., K₂CO₃) are critical for N-alkylation steps, as shown in benzyl chloride coupling reactions (49% yield after TLC purification) . Optimizing temperature (room temperature vs. reflux) and stoichiometry reduces side products like unreacted intermediates.
Reaction Step Conditions Yield Purity (Analytical Method)
Cyclocondensation120°C, 2 h, sealed tube70%NMR, HPLC
N-AlkylationRT, 24 h, K₂CO₃, MeCN/DMF49%TLC (CHCl₃/MeOH 9:1)

Q. How can structural confirmation and purity assessment be rigorously performed for this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.34 ppm for methyl groups, aromatic proton shifts) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental analysis for C, H, N content (e.g., C: 63.35% vs. calculated 63.54%) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in NOESY experiments for spatial proximity analysis .

Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer : Competing alkylation at multiple nitrogen sites (e.g., pyrazole N1 vs. pyrimidine N3) requires careful selection of protecting groups. For example, benzyl chloride reacts preferentially with the pyrazole NH in acetonitrile, but DMF may promote side reactions . Catalytic methods (e.g., CuI in azide-alkyne cycloadditions) improve regioselectivity in one-pot syntheses .

Advanced Research Questions

Q. How does the substitution pattern (ethyl, mercapto, propyl groups) influence the compound’s biological activity, particularly in kinase or phosphodiesterase (PDE) inhibition?

  • Methodological Answer :

  • Mercapto group (-SH) : Enhances metal-binding capacity, critical for inhibiting metalloenzymes like PDE9 (IC₅₀ < 100 nM in related analogs) .
  • Propyl/ethyl chains : Hydrophobic substituents improve membrane permeability. SAR studies on pyrazolo-pyrimidinones show that longer alkyl chains (e.g., propyl vs. methyl) increase mTOR inhibitory activity by 10-fold .
  • Experimental validation : Use enzymatic assays (e.g., fluorescence-based PDE inhibition) and cellular models (e.g., cancer cell proliferation assays) to correlate structure with IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological data (e.g., anticancer vs. antimicrobial activity) for analogs of this compound?

  • Answer :

  • Dose-dependent effects : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify therapeutic vs. cytotoxic thresholds.
  • Cell line specificity : Compare efficacy in diverse models (e.g., HeLa vs. MCF-7 for anticancer activity) .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Q. What computational strategies are effective for predicting binding modes of this compound with targets like USP7 or SOS1?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of USP7 (PDB: 7UN) or SOS1 (homology models) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., mercapto group with catalytic cysteine) .
  • Free energy calculations : Apply MM/GBSA to rank binding affinities of derivatives .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Answer :

  • Bioisosteric replacement : Substitute the mercapto group with a methylsulfonyl (-SO₂Me) to reduce oxidative metabolism .
  • Deuterium labeling : Replace hydrogens in the propyl chain to slow CYP450-mediated degradation .
  • In vitro ADME : Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for pyrazolo-pyrimidinones, while others show limited efficacy?

  • Resolution :

  • Cell permeability : Lipophilic analogs (ClogP > 3) show better activity in assays with serum-free media, as serum proteins bind hydrophobic compounds .
  • Metabolic inactivation : Instability in cell culture media (e.g., glutathione conjugation of -SH groups) reduces observed potency. Use LC-MS to quantify parent compound degradation .

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